3-Methyl-l-proline

Antibiotic biosynthesis inhibition Secondary metabolite regulation Streptomyces biology

Access stereochemically pure 3-substituted proline analogs for conformational studies. 3-Methyl-L-proline (CAS 10512-89-7) provides distinct cis/trans isomers enabling precise structure-activity investigations unavailable with native proline. • Non-transported inhibitor of E. coli proline permease - dissects transport vs. exchange with high affinity. • cis-P4H substrate enabling regioselective C-3 hydroxylation at native enzymatic yield. • Adopts type II beta-turn in heterochiral diproline scaffolds for peptidomimetic drug design. • ≥97% purity; global shipping from stock.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
Cat. No. B1262030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-l-proline
Synonyms3-methyl-Pro
3-methylproline
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCC1CCNC1C(=O)O
InChIInChI=1S/C6H11NO2/c1-4-2-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4?,5-/m0/s1
InChIKeyCNPSFBUUYIVHAP-AKGZTFGVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-L-proline: Chiral Proline Building Block


3-Methyl-L-proline is a chiral, non-proteinogenic cyclic imino acid belonging to the 3-substituted proline analog class. Characterized by a methyl group at the C3 position of the pyrrolidine ring, this modification introduces steric hindrance and alters ring pucker, fundamentally changing the molecule's conformational properties and biological interactions compared to the native amino acid, L-proline [1]. It exists as distinct cis and trans stereoisomers, each exhibiting unique chemical and biological behaviors, making the compound a versatile scaffold for investigating structure-activity relationships in peptides and for developing conformationally constrained peptidomimetics [2].

1
Chiral proline analog scaffold for conformational constraint studies
2
Stereochemically defined cis/trans isomer pair for SAR investigation
3
Supports peptidomimetic design and beta-turn mimicry research

3-Methyl-L-proline: Critical Differences


Substituting 3-methyl-L-proline with another proline analog, or even its own stereoisomer, is not scientifically valid due to profound differences in biological recognition and function. For instance, while L-azetidine-2-carboxylic acid is also transported by the E. coli proline permease, it does so with different kinetics and is incorporated into proteins, causing toxicity. In contrast, trans-3-methyl-L-proline has high affinity for the permease but shows an almost complete inability to exchange with intracellular proline, effectively acting as a non-transported inhibitor [1]. Furthermore, the cis and trans isomers of 3-methylproline themselves are not interchangeable; in Streptomyces antibioticus, cis-3-methyl-DL-proline is 14 times more potent an inhibitor of actinomycin synthesis than the trans isomer [2]. These stark differences in transport, incorporation, and biological potency underscore that each analog presents a unique functional profile, precluding generic substitution and necessitating specific selection based on the intended application.

3-Methyl-L-proline
Alternative Analogs
High-affinity, non-transported inhibitor of proline permease
L-Azetidine-2-carboxylic acid is transported and incorporated, causing toxicity; transport profile mismatch
Stereoisomer-specific biological activity (e.g., cis 14× more potent in actinomycin inhibition)
Cis/trans isomer interchange invalid; functional profile differs profoundly per model system
Regioselectivity shift in enzymatic hydroxylation (C-4 to C-3)
Unmodified L-proline yields different hydroxylation product; substitution changes reaction outcome

3-Methyl-L-proline: Comparative Evidence


Cis vs. Trans Isomer: Actinomycin Synthesis Inhibition Potency

In Streptomyces antibioticus, the cis isomer of 3-methyl-DL-proline inhibits actinomycin biosynthesis with a potency that is 14 times greater than that of the trans isomer [1]. This demonstrates a profound stereochemical dependency for biological activity within the same methylproline class.

Actinomycin Inhibition
Head-to-head
14× more active
Cis isomer exhibits higher pathway inhibition potency
Streptomyces antibioticus assay, 0.1–1.0 μg/mL
Antibiotic biosynthesis inhibition Secondary metabolite regulation Streptomyces biology

Proline Transport System: Non-Exchanging Inhibitor

While trans-3-methyl-L-proline possesses high affinity for the E. coli proline permease, it exhibits an almost complete inability to exchange with intracellular proline [1]. This contrasts with other analogs like cis-3,4-methano-proline, which can both bind and be transported. This unique transport blockade mechanism is distinct from that of other high-affinity substrates such as L-azetidine-2-carboxylic acid, which is readily transported [2].

Proline Transport
Head-to-head
Non-exchanging inhibitor
Binds permease but does not exchange with intracellular proline
E. coli proline permease at 0°C
Amino acid transport Membrane permease Escherichia coli

Enzymatic Hydroxylation: Regioselectivity Shift

When used as a substrate for the α-ketoglutarate-dependent oxygenase cis-4-proline hydroxylase (cis-P4H), trans-3-methyl-L-proline causes a complete shift in the enzyme's regioselectivity from its native C-4 position to the C-3 position, yielding (3R)-3-hydroxy-3-methyl-L-proline exclusively [1]. In contrast, the native substrate L-proline is hydroxylated at the C-4 position. Notably, the relative yield for this new reaction is at least as good as the native reaction (approx. 110% relative yield) [1].

Enzymatic Hydroxylation
Head-to-head
Regioselectivity shift C-4 → C-3
Enables synthesis of 3-hydroxy-3-methyl-L-proline
cis-P4H enzyme; relative yield ~110% vs native
Enzymatic hydroxylation α-Ketoglutarate dependent oxygenases Non-heme iron enzymes

Beta-Turn Conformation: Preserved Mimicry

In heterochiral (L-D) diproline peptide models designed to mimic beta-turns, the placement of a trans-3-methyl-L-proline residue in the i+1 position results in a peptide that adopts the same type II beta-turn conformation as the unsubstituted diproline control [1]. This is in contrast to the placement of a cis-3-methyl-D-proline residue in a homochiral (D-D) diproline, which promotes a different conformation not observed in the unsubstituted model [1].

Beta-Turn Mimicry
Head-to-head
Type II β-turn preserved
Matches unsubstituted diproline control conformation
L-D diproline peptidomimetic, i+1 position
Peptidomimetics Beta-turn conformation Peptide design

3-Methyl-L-proline: Application Scenarios


Proline Permease Exchange in E. coli

Select trans-3-methyl-L-proline as a high-affinity, non-transported inhibitor to dissect the exchange function of the proline permease, a property not shared by transported analogs like L-azetidine-2-carboxylic acid [1].

Enzymatic Synthesis of 3-Hydroxy-3-methyl-L-proline

Employ trans-3-methyl-L-proline as the substrate for cis-4-proline hydroxylase (cis-P4H) to achieve a complete regioselectivity shift from C-4 to C-3, producing a valuable tertiary alcohol building block with a yield comparable to the native enzymatic reaction [1].

Designing Type II Beta-Turn Mimetics

Incorporate trans-3-methyl-L-proline into heterochiral (L-D) diproline scaffolds to create peptidomimetics that reliably adopt a type II beta-turn conformation, a validated design strategy for developing peptide-based drugs and probes [1].

Actinomycin Biosynthesis Regulation in Streptomyces

Use the cis isomer of 3-methyl-DL-proline as a potent inhibitor (14x more active than the trans isomer) at low concentrations (0.1-1.0 μg/mL) to specifically probe the regulation of actinomycin synthesis without inhibiting protein synthesis [1].

Application
Selection Property
Validation Focus
Proline permease mechanism studies
Non-transported inhibitor profile
Exchange function assay in E. coli model
Biocatalytic tertiary alcohol synthesis
Regioselectivity shift substrate for cis-P4H
3-hydroxy-3-methyl product confirmation
Beta-turn peptidomimetic design
Type II beta-turn conformational mimicry
NMR or X-ray structure validation
Secondary metabolite pathway inhibition
Stereospecific biosynthesis inhibition
Actinomycin production endpoint

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21 linked technical documents
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